molecular formula C19H20F3NOS B2797436 1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797873-26-7

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No. B2797436
CAS RN: 1797873-26-7
M. Wt: 367.43
InChI Key: DBJXGRFIVALFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as TFP, is a synthetic compound that has been widely used in scientific research. TFP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of other drugs. TFP has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Thiophene Derivatives in Drug Design

Thiophene derivatives are highlighted for their prominent role in drug design, serving as structural units in bioactive molecules. Their significance extends across medicinal chemistry, contributing to the development of compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. These compounds often undergo bioisosteric replacement of aryl substituents with heteroaryl ones to optimize activity and selectivity, underscoring their versatility and potential in therapeutic applications (Ostrowski, 2022).

Piperidine Derivatives in Neuroscience

Piperidine derivatives, particularly arylcycloalkylamines, have been identified as key pharmacophoric groups in antipsychotic agents. Their structure-activity relationship studies emphasize the improvement of potency and selectivity towards D2-like receptors, which are critical in the treatment of disorders such as schizophrenia. This underscores the potential of piperidine derivatives in neuroscience, particularly in refining neuroactive drugs to enhance their therapeutic profiles (Sikazwe et al., 2009).

Chemical Inhibition of Cytochrome P450 Isoforms

The application of thiophene and piperidine derivatives extends to the study of metabolism-based drug-drug interactions (DDIs), particularly through the inhibition of Cytochrome P450 (CYP) enzymes. This research area is crucial for understanding how these derivatives can be used to predict DDIs, thereby enhancing drug safety and efficacy (Khojasteh et al., 2011).

Anticancer and Antineoplastic Agents Development

The exploration of 1,3-azoles, including thiophene derivatives, for their anticancer properties showcases the chemical diversity and therapeutic potential of these compounds. Modifications to their structure have led to significant advancements in targeting and inhibiting cancer cell growth, offering promising avenues for the development of novel anticancer and antineoplastic agents (Abdurakhmanova et al., 2018).

Piperazine Derivatives in Drug Development

Piperazine derivatives are noted for their therapeutic versatility, being part of drugs with antipsychotic, antihistamine, antianginal, and antidepressant properties, among others. Their role in the rational design of drugs is underscored by the ability of slight modifications to the piperazine nucleus to yield significant differences in the medicinal potential of resultant molecules, illustrating their wide applicability in therapeutic drug development (Rathi et al., 2016).

properties

IUPAC Name

1-(4-thiophen-2-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NOS/c20-19(21,22)16-6-3-14(4-7-16)5-8-18(24)23-11-9-15(10-12-23)17-2-1-13-25-17/h1-4,6-7,13,15H,5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJXGRFIVALFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Thiophen-2-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

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